![molecular formula C18H18N2O5 B2675043 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 921890-90-6](/img/structure/B2675043.png)
2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
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Overview
Description
The molecule “2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a methoxy group (-OCH3), and a tetrahydrobenzo[f][1,4]oxazepin ring which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[f][1,4]oxazepin ring suggests that the molecule may have a rigid, cyclic structure. The methoxy and amide groups could potentially participate in hydrogen bonding, affecting the molecule’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces (such as hydrogen bonding) between its molecules .Scientific Research Applications
Synthesis and Potential Applications
The chemical structure of 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is indicative of a complex molecular architecture that can be pivotal in the development of chemotherapeutic agents. A study by Kaya et al. (2017) highlighted the design, synthesis, and evaluation of novel hydrazide, oxadiazole, and acetamide derivatives using 3-methoxyphenol as a starting substance. These compounds were explored for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungi, as well as for their antiproliferative activity against selected human tumor cell lines. Among the evaluated compounds, those bearing 1,3,4-oxadiazole rings and substituted benzothiazole moieties exhibited the highest inhibitory activity against A549 (lung) and MCF7 (breast cancer) tumor cell lines, offering promising insights for the development of new chemotherapeutic agents (Kaya et al., 2017).
Fungicidal Activity
Additionally, the synthesis of compounds related to 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide has led to the discovery of potential fungicidal candidates. Yang et al. (2017) reported the design, synthesis, and evaluation of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high fungicidal activities against eight phytopathogenic fungi. Compounds from this study showed comparable activities to control agents azoxystrobin and trifloxystrobin, suggesting their utility in crop protection (Yang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-13-3-2-4-14(10-13)25-11-17(21)20-12-5-6-16-15(9-12)18(22)19-7-8-24-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYIOXLEAHYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide |
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